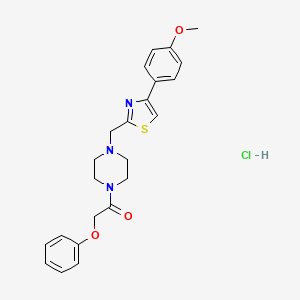![molecular formula C7H11BrO3 B2712248 (8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol CAS No. 1932443-05-4](/img/structure/B2712248.png)
(8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic compound that contains a spiro ring with a dioxane moiety and a bromine atom attached to it.4]nonan-8-ol.
作用機序
The mechanism of action of (8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells. It may also work by inhibiting the production of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to inhibit the production of beta-amyloid peptides in vitro.
実験室実験の利点と制限
One of the main advantages of using (8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. It is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has not been extensively studied for its toxicity, and caution should be exercised when handling it.
将来の方向性
There are several future directions for the study of (8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol. One potential direction is the further study of its potential as an anti-cancer agent. Another direction is the study of its potential as a treatment for Alzheimer's disease. Additionally, further studies on the toxicity of this compound are needed to ensure safe handling in lab experiments.
Conclusion
In conclusion, this compound is a spirocyclic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
合成法
(8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol can be synthesized using various methods. One of the most widely used methods is the reaction of 1,4-dioxane with 1,8-dibromooctane in the presence of a base such as potassium carbonate. Another method involves the reaction of 1,4-dioxane with 1,8-dibromo-3,6-dioxaoctane in the presence of a strong acid such as hydrochloric acid.
科学的研究の応用
(8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol has various scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various other compounds. It can also be used as a chiral auxiliary in asymmetric synthesis.
Another application of this compound is in the field of medicinal chemistry. This compound has shown potential as an anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
(8R,9S)-9-bromo-1,4-dioxaspiro[4.4]nonan-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c8-6-5(9)1-2-7(6)10-3-4-11-7/h5-6,9H,1-4H2/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGMFVKBNWSMRE-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(C1O)Br)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2([C@H]([C@@H]1O)Br)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

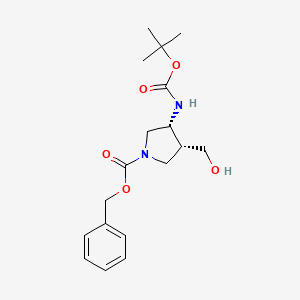
![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2712166.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2712168.png)
![N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2712169.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone](/img/structure/B2712171.png)
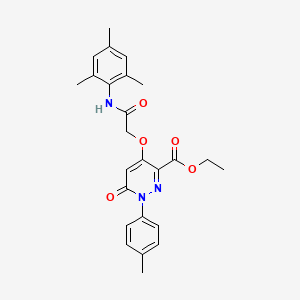
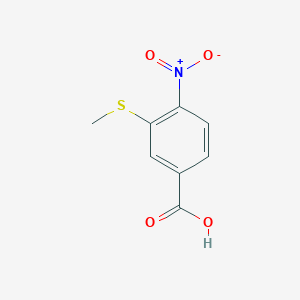
![2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712176.png)

![N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]ac etamide](/img/structure/B2712180.png)
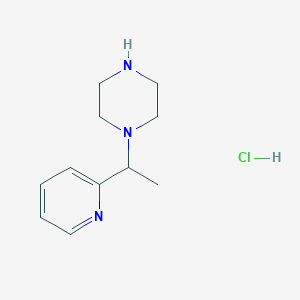
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)
